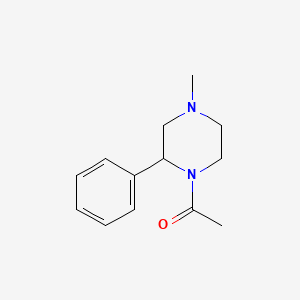![molecular formula C16H22N4O3 B7567248 2-[(1-Benzylpiperidine-3-carbonyl)amino]propanediamide](/img/structure/B7567248.png)
2-[(1-Benzylpiperidine-3-carbonyl)amino]propanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1-Benzylpiperidine-3-carbonyl)amino]propanediamide, also known as Boc-L-3-APD, is a chemical compound that has been widely used in scientific research. It belongs to the class of piperidine derivatives and has been studied for its potential therapeutic effects on various diseases.
作用機序
2-[(1-Benzylpiperidine-3-carbonyl)amino]propanediamide acts as a selective antagonist of the nociceptin/orphanin FQ peptide (NOP) receptor. The NOP receptor is a G protein-coupled receptor that is involved in the regulation of pain, stress, and drug addiction. 2-[(1-Benzylpiperidine-3-carbonyl)amino]propanediamide binds to the NOP receptor and blocks the activity of nociceptin, a neuropeptide that activates the NOP receptor. By blocking the NOP receptor, 2-[(1-Benzylpiperidine-3-carbonyl)amino]propanediamide reduces pain and drug-seeking behavior.
Biochemical and Physiological Effects
2-[(1-Benzylpiperidine-3-carbonyl)amino]propanediamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain in animal models of chronic pain, and to reduce drug-seeking behavior in animal models of drug addiction. 2-[(1-Benzylpiperidine-3-carbonyl)amino]propanediamide has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One advantage of using 2-[(1-Benzylpiperidine-3-carbonyl)amino]propanediamide in lab experiments is its selectivity for the NOP receptor. This allows researchers to study the effects of blocking the NOP receptor without affecting other receptors. One limitation of using 2-[(1-Benzylpiperidine-3-carbonyl)amino]propanediamide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are a number of future directions for the study of 2-[(1-Benzylpiperidine-3-carbonyl)amino]propanediamide. One area of interest is the potential use of 2-[(1-Benzylpiperidine-3-carbonyl)amino]propanediamide in the treatment of chronic pain in humans. Clinical trials are needed to determine the safety and efficacy of 2-[(1-Benzylpiperidine-3-carbonyl)amino]propanediamide in humans. Another area of interest is the potential use of 2-[(1-Benzylpiperidine-3-carbonyl)amino]propanediamide in the treatment of drug addiction. Further research is needed to determine the optimal dosing and administration of 2-[(1-Benzylpiperidine-3-carbonyl)amino]propanediamide for this indication. Finally, the biochemical and physiological effects of 2-[(1-Benzylpiperidine-3-carbonyl)amino]propanediamide on other systems, such as the immune system, should be further investigated.
合成法
2-[(1-Benzylpiperidine-3-carbonyl)amino]propanediamide can be synthesized through a series of chemical reactions. The first step involves the protection of the amine group in L-lysine with a Boc (tert-butoxycarbonyl) group. The second step involves the reaction of the protected L-lysine with 1-benzylpiperidine-3-carboxylic acid to form 2-[(1-Benzylpiperidine-3-carbonyl)amino]propanediamide. The synthesis of 2-[(1-Benzylpiperidine-3-carbonyl)amino]propanediamide requires careful attention to detail to ensure purity and yield.
科学的研究の応用
2-[(1-Benzylpiperidine-3-carbonyl)amino]propanediamide has been extensively studied for its potential therapeutic effects on various diseases. It has been shown to have analgesic effects in animal models of chronic pain, making it a potential candidate for the treatment of chronic pain in humans. 2-[(1-Benzylpiperidine-3-carbonyl)amino]propanediamide has also been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
特性
IUPAC Name |
2-[(1-benzylpiperidine-3-carbonyl)amino]propanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3/c17-14(21)13(15(18)22)19-16(23)12-7-4-8-20(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10H2,(H2,17,21)(H2,18,22)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBZZEYVZSYOAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)C(=O)NC(C(=O)N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Acetamidophenyl)sulfonylamino]oxyacetic acid](/img/structure/B7567169.png)
![1-[[2-(3,4-Dimethylphenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7567177.png)
![2-[(4-Tert-butylphenyl)sulfonylamino]oxyacetic acid](/img/structure/B7567184.png)
![8-Bromo-1,3-dimethyl-9-[[3-(trifluoromethyl)phenyl]methyl]purine-2,6-dione](/img/structure/B7567198.png)
![2-[(2,4-Dimethoxyphenyl)sulfonylamino]oxyacetic acid](/img/structure/B7567221.png)
![3,4-dichloro-N-[2-oxo-2-[[1-(oxolan-2-ylmethyl)pyrazol-4-yl]amino]ethyl]benzamide](/img/structure/B7567227.png)
![N-[2-(2,5-difluorophenyl)-3H-benzimidazol-5-yl]-1,1-dioxothiolane-3-carboxamide](/img/structure/B7567236.png)


![2-amino-N-[2-(3-chloro-2-methylanilino)-2-oxoethyl]acetamide](/img/structure/B7567252.png)

![3-[(2-imidazol-1-ylphenyl)methylcarbamoylamino]-N,N-dimethylpropanamide](/img/structure/B7567269.png)
